REACTION_CXSMILES
|
[F-:1].[K+].CC(CC(O)CO)C.[Cl:11][C:12]1[CH:19]=[C:18](Cl)[C:17]([F:21])=[CH:16][C:13]=1[C:14]#[N:15].C1(C)C(C)=CC=CC=1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[Cl:11][C:12]1[CH:19]=[C:18]([F:1])[C:17]([F:21])=[CH:16][C:13]=1[C:14]#[N:15] |f:0.1,5.6|
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Name
|
|
Quantity
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14.5 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
trimethyl(ethoxypolyoxypropyl)ammonium chloride
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)CC(CO)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
47.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C(=C1)Cl)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 8 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction suspension was azeotropically dried by application of a vacuum of 20 mbar
|
Type
|
DISTILLATION
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Details
|
After the xylene had been distilled off
|
Type
|
TEMPERATURE
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Details
|
the reaction suspension was heated to 140° C.
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=C(C(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |